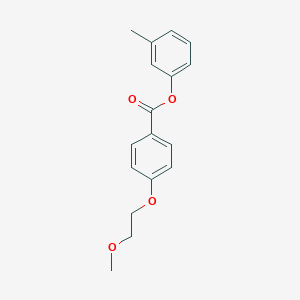![molecular formula C22H20FNO5S B267712 Ethyl 4-(3,4-dimethoxyphenyl)-2-[(2-fluorobenzoyl)amino]thiophene-3-carboxylate](/img/structure/B267712.png)
Ethyl 4-(3,4-dimethoxyphenyl)-2-[(2-fluorobenzoyl)amino]thiophene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(3,4-dimethoxyphenyl)-2-[(2-fluorobenzoyl)amino]thiophene-3-carboxylate, also known as EF5, is a synthetic compound that has gained significant attention in the field of cancer research. EF5 is a hypoxia-selective agent that targets cells that have low oxygen levels, which are commonly found in solid tumors.
作用機序
Ethyl 4-(3,4-dimethoxyphenyl)-2-[(2-fluorobenzoyl)amino]thiophene-3-carboxylate works by binding to the heme group of proteins that are involved in oxygen transport and utilization, such as hemoglobin and cytochrome c oxidase. This binding prevents the normal function of these proteins, leading to the accumulation of oxygen-depleted cells. Ethyl 4-(3,4-dimethoxyphenyl)-2-[(2-fluorobenzoyl)amino]thiophene-3-carboxylate is then reduced by enzymes in hypoxic cells to form a stable adduct, which can be detected using immunohistochemical staining.
Biochemical and Physiological Effects
Ethyl 4-(3,4-dimethoxyphenyl)-2-[(2-fluorobenzoyl)amino]thiophene-3-carboxylate has been shown to have minimal toxicity in normal tissues, making it an attractive candidate for cancer treatment. It has been shown to increase the sensitivity of hypoxic cells to radiation therapy and chemotherapy, leading to improved treatment outcomes. Ethyl 4-(3,4-dimethoxyphenyl)-2-[(2-fluorobenzoyl)amino]thiophene-3-carboxylate has also been used to identify hypoxic regions in tumors, which can be used to guide treatment planning.
実験室実験の利点と制限
Ethyl 4-(3,4-dimethoxyphenyl)-2-[(2-fluorobenzoyl)amino]thiophene-3-carboxylate has several advantages for lab experiments, including its selective targeting of hypoxic cells, minimal toxicity in normal tissues, and ability to be detected using immunohistochemical staining. However, Ethyl 4-(3,4-dimethoxyphenyl)-2-[(2-fluorobenzoyl)amino]thiophene-3-carboxylate has some limitations, including the need for specialized equipment and expertise to perform immunohistochemical staining, and the potential for false positives due to non-specific binding.
将来の方向性
Ethyl 4-(3,4-dimethoxyphenyl)-2-[(2-fluorobenzoyl)amino]thiophene-3-carboxylate has shown promise in cancer treatment and diagnosis, and future research directions include optimizing its synthesis method to improve yields and purity, developing new imaging techniques to detect hypoxic regions in tumors, and exploring its potential use in combination with other cancer therapies. Ethyl 4-(3,4-dimethoxyphenyl)-2-[(2-fluorobenzoyl)amino]thiophene-3-carboxylate may also have applications in other fields, such as cardiovascular disease and neurodegenerative disorders.
合成法
Ethyl 4-(3,4-dimethoxyphenyl)-2-[(2-fluorobenzoyl)amino]thiophene-3-carboxylate is synthesized through a multi-step process that involves the reaction of 2-fluorobenzoyl chloride with 3,4-dimethoxyaniline to produce 2-fluorobenzoyl-3,4-dimethoxyaniline. The intermediate product is then reacted with thiophene-3-carboxylic acid to produce Ethyl 4-(3,4-dimethoxyphenyl)-2-[(2-fluorobenzoyl)amino]thiophene-3-carboxylate. The synthesis method of Ethyl 4-(3,4-dimethoxyphenyl)-2-[(2-fluorobenzoyl)amino]thiophene-3-carboxylate has been optimized to produce high yields and purity.
科学的研究の応用
Ethyl 4-(3,4-dimethoxyphenyl)-2-[(2-fluorobenzoyl)amino]thiophene-3-carboxylate has been extensively studied for its potential use in cancer treatment. It has been shown to selectively target hypoxic cells in solid tumors, leading to increased sensitivity to radiation therapy and chemotherapy. Ethyl 4-(3,4-dimethoxyphenyl)-2-[(2-fluorobenzoyl)amino]thiophene-3-carboxylate has also been used as a diagnostic tool to identify hypoxic regions in tumors using imaging techniques.
特性
製品名 |
Ethyl 4-(3,4-dimethoxyphenyl)-2-[(2-fluorobenzoyl)amino]thiophene-3-carboxylate |
|---|---|
分子式 |
C22H20FNO5S |
分子量 |
429.5 g/mol |
IUPAC名 |
ethyl 4-(3,4-dimethoxyphenyl)-2-[(2-fluorobenzoyl)amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C22H20FNO5S/c1-4-29-22(26)19-15(13-9-10-17(27-2)18(11-13)28-3)12-30-21(19)24-20(25)14-7-5-6-8-16(14)23/h5-12H,4H2,1-3H3,(H,24,25) |
InChIキー |
BFRTUKXWVUJYTL-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC=C1C2=CC(=C(C=C2)OC)OC)NC(=O)C3=CC=CC=C3F |
正規SMILES |
CCOC(=O)C1=C(SC=C1C2=CC(=C(C=C2)OC)OC)NC(=O)C3=CC=CC=C3F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{2-[(2-methyl-2-propenyl)oxy]phenyl}-N'-phenylurea](/img/structure/B267632.png)
![N-[4-(2-ethoxyethoxy)phenyl]-N'-phenylurea](/img/structure/B267634.png)
![N-[2-(allyloxy)phenyl]-2-chlorobenzamide](/img/structure/B267635.png)

![N-[3-(allyloxy)phenyl]-N'-cyclohexylurea](/img/structure/B267637.png)
![N-[2-(allyloxy)phenyl]-4-(2-methoxyethoxy)benzamide](/img/structure/B267638.png)
![N-[2-(allyloxy)phenyl]-2-methoxybenzamide](/img/structure/B267639.png)
![N-[2-(allyloxy)phenyl]-2-(4-chlorophenoxy)acetamide](/img/structure/B267640.png)
![N-[2-(allyloxy)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B267641.png)
![N-{4-[acetyl(methyl)amino]phenyl}isonicotinamide](/img/structure/B267642.png)

![2,2-dimethyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B267646.png)
![N-[3-(1-piperidinylcarbonyl)phenyl]butanamide](/img/structure/B267647.png)
![3-methyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B267651.png)